molecular formula C7H8N2O2S B5330891 N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]METHOXYCARBOHYDRAZIDE

N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]METHOXYCARBOHYDRAZIDE

Cat. No.: B5330891
M. Wt: 184.22 g/mol
InChI Key: GYAHUWDZQVVHML-VMPITWQZSA-N
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Description

N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]METHOXYCARBOHYDRAZIDE is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Properties

IUPAC Name

methyl N-[(E)-thiophen-2-ylmethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-11-7(10)9-8-5-6-3-2-4-12-6/h2-5H,1H3,(H,9,10)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAHUWDZQVVHML-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N/N=C/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805306
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]METHOXYCARBOHYDRAZIDE typically involves the condensation reaction between thiophene-2-carbaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]METHOXYCARBOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]METHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]METHOXYCARBOHYDRAZIDE has been explored for various scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and geometric properties.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]METHOXYCARBOHYDRAZIDE involves its interaction with biological macromolecules. For instance, as an antibacterial agent, it can bind to bacterial DNA, disrupting replication and transcription processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity, as these complexes can interact with various cellular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]QUINOLINE-6-CARBOHYDRAZIDE
  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]METHOXYCARBOHYDRAZIDE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity This makes it particularly valuable in the development of organic semiconductors and other advanced materials

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